molecular formula C8H9NO2 B13616488 2-(2-Methoxypyridin-4-yl)acetaldehyde

2-(2-Methoxypyridin-4-yl)acetaldehyde

Cat. No.: B13616488
M. Wt: 151.16 g/mol
InChI Key: CCPBOEYNDUMDSW-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-4-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and an acetaldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxypyridin-4-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with an appropriate aldehyde precursor under controlled conditions. For instance, the reaction of 2-methoxypyridine with formaldehyde in the presence of a catalyst can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxypyridin-4-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Methoxypyridin-4-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-4-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

    2-(2-Methoxypyridin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-(4-Methoxypyridin-2-yl)acetaldehyde: Similar structure but with the methoxy group at the 4-position and the aldehyde group at the 2-position.

Uniqueness: The presence of both the methoxy and aldehyde groups in specific positions allows for unique interactions and reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-(2-methoxypyridin-4-yl)acetaldehyde

InChI

InChI=1S/C8H9NO2/c1-11-8-6-7(3-5-10)2-4-9-8/h2,4-6H,3H2,1H3

InChI Key

CCPBOEYNDUMDSW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CC=O

Origin of Product

United States

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